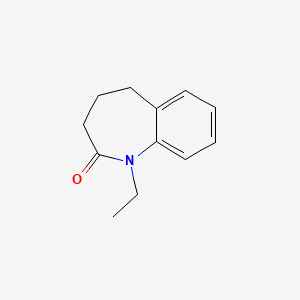

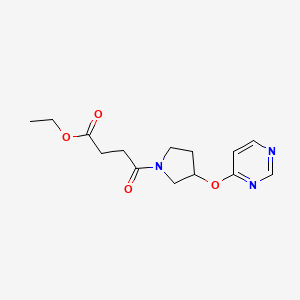

1-ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

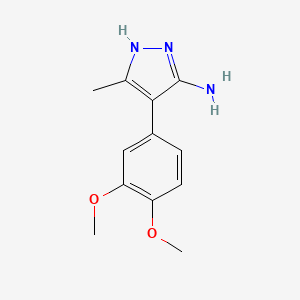

1-Ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a derivative of benzazepines . Benzazepines are biologically important heterocyclic systems, and their hydrogenated derivatives, in which the azepine ring is annulated with the benzene ring, have been known since the beginning of the last century .

Synthesis Analysis

An effective approach to the synthesis of 1-ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one has been developed based on N-acyl-N-ethylaniline . This compound was obtained from N-ethylaniline with a yield of 62%, which was subjected to intramolecular alkylation at the ortho position of the aromatic ring under the conditions of the Friedel-Crafts reaction .Molecular Structure Analysis

The molecular formula of 1-ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is C12H15NO . The structure of benzazepines can be divided into three types of isomeric structures: 1-benzazepines I, 2-benzazepines II, and 3-benzazepines III .Chemical Reactions Analysis

The synthesis of 1-ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, heterocyclic ring expansion, and other methods .科学的研究の応用

Anticonvulsant Activity

A series of new 1,3,4,5-tetrahydro-6-alkoxy-2H-1-benzazepin-2-one derivatives were synthesized and screened for their anticonvulsant activities . The results of these tests showed that 1,3,4,5-tetrahydro-6-octyloxy-2H-1-benzazepin-2-one was the most promising compound, with a median effective dose (ED 50) of 20.4 mg/kg, and protective index (PI) value of 20.1 in the maximal electroshock (MES) test . This is much higher than the PI value of the prototype antiepileptic drug carbamazepine (PI = 8.1), phenytoin (PI = 6.9), phenobarbital (PI = 3.2), and sodium valproate (PI = 1.6) .

Anti-anxiety and Anti-seizure Properties

Benzazepine derivatives, which include 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, exhibit a broad spectrum of pharmacological activity . Many members of this family are widely used as anticonvulsant, anti-anxiety, anti-seizures, analgesic, sedative, antidepressive and hypnotic, or anti-inflammatory agents .

Antiparasitic Properties

Recent studies have shown that paullone-derived compounds, which are structurally similar to 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, also exhibit antiparasitic properties . For example, the N (5)-substituted paullone showed pronounced inhibition of the bloodstream form of Trypanosoma brucei brucei parasites .

Inhibition of Cyclin-dependent Kinases and Glycogen Synthase Kinase-3 (GSK-3)

Paullones, which are structurally similar to 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, are used as biochemical tools to inhibit cyclin-dependent kinases and glycogen synthase kinase-3 (GSK-3) .

Intermediate in the Synthesis of Benazepril Hydrochloride

3-Bromo-1,3,4,5-tetrahydro-2H-benzo [b]azepin-2-one, which is structurally similar to 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, is an intermediate in the synthesis of Benazepril Hydrochloride . Benazepril Hydrochloride is a first-line antihypertensive drug recommended by the WHO .

Potential Use in the Development of New Anticancer Agents

There is ongoing research into the potential use of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one in the development of new anticancer agents .

作用機序

While the specific mechanism of action for 1-ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is not mentioned in the sources, benzazepine derivatives are known to exhibit a broad spectrum of pharmacological activity . They can be promising for the treatment of cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure .

特性

IUPAC Name |

1-ethyl-4,5-dihydro-3H-1-benzazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-2-13-11-8-4-3-6-10(11)7-5-9-12(13)14/h3-4,6,8H,2,5,7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDSBKHGQYOLGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCCC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818752 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2639964.png)

![1-methyl-5-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)-4-(thiophen-2-yl)pyridin-2(1H)-one](/img/structure/B2639965.png)

![Methyl 4-([ethoxy(oxo)acetyl]amino)benzoate](/img/structure/B2639966.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2639968.png)

![2-[(E)-But-2-enyl]-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2639976.png)

![Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2639977.png)